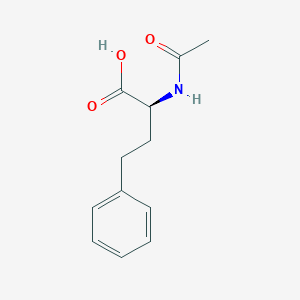
(S)-2-Acetamido-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Acetamido-4-phenylbutanoic acid is a chiral amino acid derivative with a phenyl group attached to the fourth carbon atom and an acetamido group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-4-phenylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available L-phenylalanine.
Acetylation: L-phenylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.
Reduction: The carboxyl group of N-acetyl-L-phenylalanine is reduced to an aldehyde using a reducing agent like lithium aluminum hydride (LiAlH4).
Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively acetylate or deacetylate one enantiomer.
Chiral Catalysts: Employing chiral catalysts to achieve high enantioselectivity during the synthesis process.
化学反応の分析
Types of Reactions
(S)-2-Acetamido-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
(S)-2-Acetamido-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Acetamido-4-phenylbutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.
Pathways Involved: It participates in pathways related to protein synthesis and degradation, influencing cellular functions and metabolic processes.
類似化合物との比較
Similar Compounds
L-Phenylalanine: A precursor in the synthesis of (S)-2-Acetamido-4-phenylbutanoic acid.
N-Acetyl-L-phenylalanine: An intermediate in the synthesis process.
L-Tyrosine: Another amino acid with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both acetamido and phenyl groups, which confer distinct chemical properties and biological activities compared to other amino acid derivatives.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
(2S)-2-acetamido-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChIキー |
CNQZAOFOKXXEOB-NSHDSACASA-N |
異性体SMILES |
CC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(=O)NC(CCC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


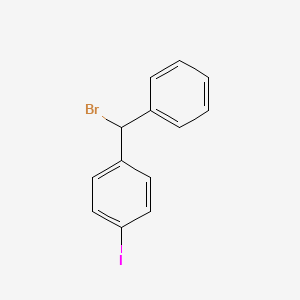
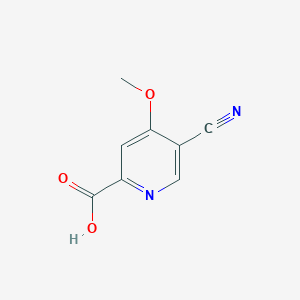
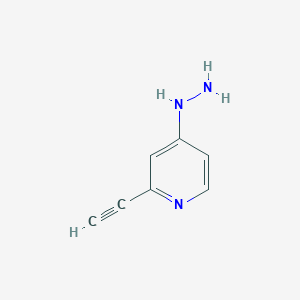
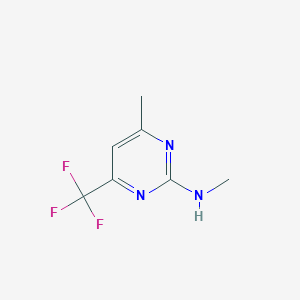
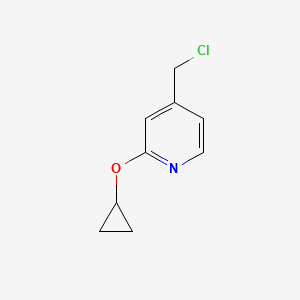
![tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15224985.png)
![Imidazo[1,2-a]pyridine-2,6-dicarbonitrile](/img/structure/B15224996.png)
![(S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15225014.png)
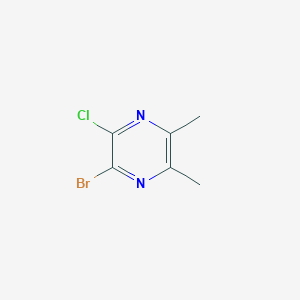
![Bis[[6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-yl]oxy]calcium](/img/structure/B15225028.png)
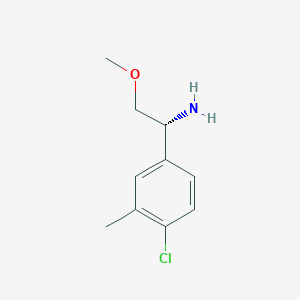
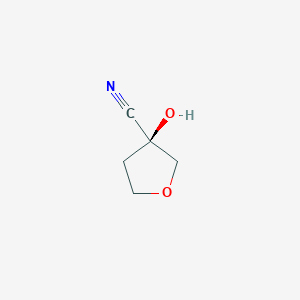
![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B15225038.png)

